molecular formula C16H21N3S B11055339 2-(azepan-1-yl)-1-(thietan-3-yl)-1H-benzimidazole

2-(azepan-1-yl)-1-(thietan-3-yl)-1H-benzimidazole

Cat. No.: B11055339
M. Wt: 287.4 g/mol
InChI Key: XAMJGZOPVQZIKA-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-1-(thietan-3-yl)-1H-benzimidazole is a complex organic compound featuring a benzimidazole core substituted with azepane and thietane groups. Benzimidazole derivatives are known for their diverse biological activities, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-1-(thietan-3-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The azepane and thietane groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-1-(thietan-3-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions.

    Substitution: The azepane and thietane groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(azepan-1-yl)-1-(thietan-3-yl)-1H-benzimidazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties due to the bioactivity of benzimidazole derivatives. Research is ongoing to determine its efficacy and safety in biological systems.

Medicine

In medicine, derivatives of benzimidazole are known for their therapeutic potential. This compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-1-(thietan-3-yl)-1H-benzimidazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-yl)-1-(thietan-3-yl)-1H-benzimidazole
  • 2-(azepan-1-yl)-1-(thiophen-3-yl)-1H-benzimidazole
  • 2-(azepan-1-yl)-1-(thietan-3-yl)-1H-imidazole

Uniqueness

Compared to similar compounds, 2-(azepan-1-yl)-1-(thietan-3-yl)-1H-benzimidazole is unique due to the combination of the azepane and thietane groups with the benzimidazole core. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H21N3S

Molecular Weight

287.4 g/mol

IUPAC Name

2-(azepan-1-yl)-1-(thietan-3-yl)benzimidazole

InChI

InChI=1S/C16H21N3S/c1-2-6-10-18(9-5-1)16-17-14-7-3-4-8-15(14)19(16)13-11-20-12-13/h3-4,7-8,13H,1-2,5-6,9-12H2

InChI Key

XAMJGZOPVQZIKA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3N2C4CSC4

Origin of Product

United States

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